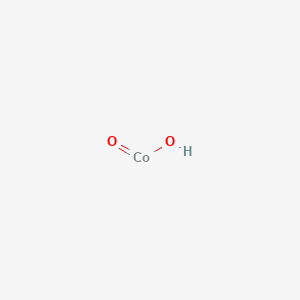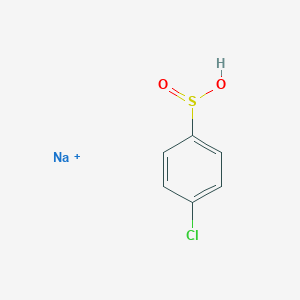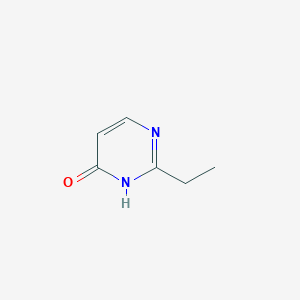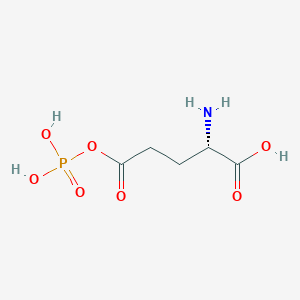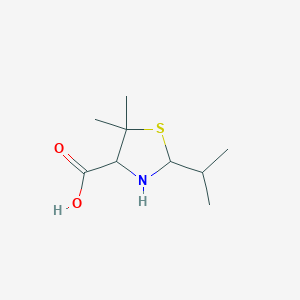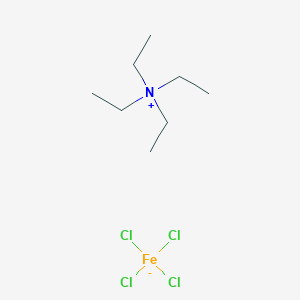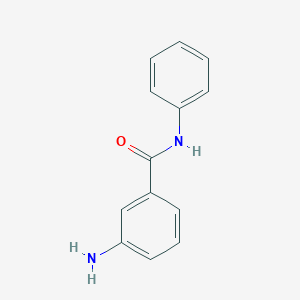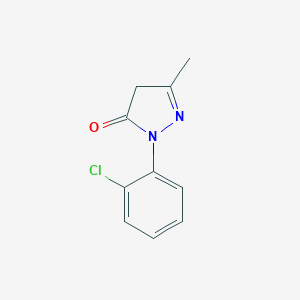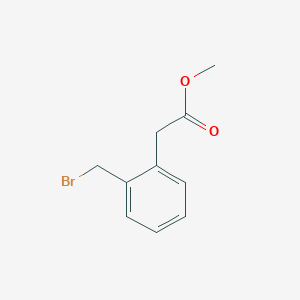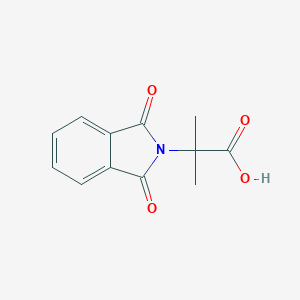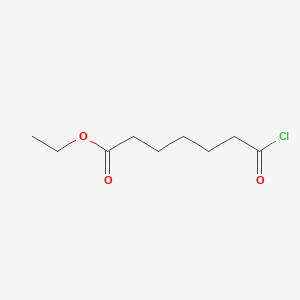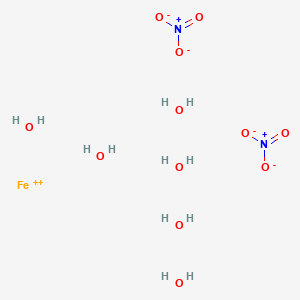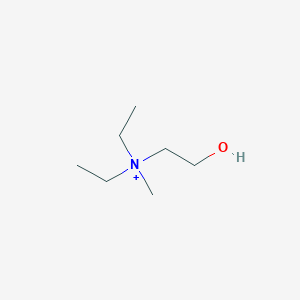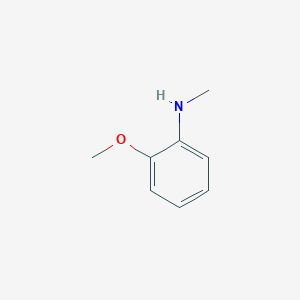
2-Methoxy-N-methylaniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Methoxy-N-methylaniline and its derivatives often involves electropolymerization or chemical polymerization processes. Viva et al. (2002) explored the electropolymerization of 2-methoxyaniline, showing that the polymerization kinetics and the properties of the resulting polymer depend significantly on the monomer concentration (Viva, Andrade, Florit, & Molina, 2002). Similarly, Mazur (2007) reported on the chemical polymerization of 2-methoxyaniline in a two-phase water/pentane system, revealing different behaviors and products depending on the initial phase dissolution of the monomer (Mazur, 2007).
Molecular Structure Analysis
The molecular structure of 2-Methoxy-N-methylaniline derivatives has been a subject of interest for many researchers. Arslan et al. (2011) synthesized and analyzed the molecular structure of a related compound, providing insights into the stability and intermolecular interactions within the crystal system (Arslan et al., 2011).
Chemical Reactions and Properties
Various studies have examined the chemical reactions and properties of 2-Methoxy-N-methylaniline derivatives. The electropolymerization process, in particular, has revealed interesting aspects regarding the kinetics and mechanisms involved in forming polymeric materials from this compound. The inclusion of phenazinic units at low monomer concentrations leads to redox-type polymers with distinct properties (Viva et al., 2002).
Physical Properties Analysis
The physical properties of polymers derived from 2-Methoxy-N-methylaniline, such as conductivity and morphology, have been thoroughly investigated. For instance, the AC conduction properties of poly(o-methoxyaniline) have been studied, showing significant insights into the doping level and temperature effects on the electrical properties of these films (Nogueira, Mattoso, Lepienski, & Faria, 1995).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of 2-Methoxy-N-methylaniline derivatives, are crucial for their application in material synthesis and electrochemical devices. Research by Masdarolomoor et al. (2008) on the electrochemical synthesis and characterization of polyaniline/poly(2-methoxyaniline-5-sulfonic acid) composites highlights the role of 2-Methoxy-N-methylaniline in developing advanced materials with enhanced properties (Masdarolomoor, Innis, & Wallace, 2008).
Aplicaciones Científicas De Investigación
-
Scientific Field: Organic Chemistry
- Application : 2-Methoxy-5-methylaniline is used in the synthesis of 4-(4-Amino-5-methoxy-2-methylphenylazo)-5-hydroxy-naphthalene-2,7-disulfonic acid .
- Methods of Application : The specific synthesis procedures would depend on the reaction conditions and the other reactants used. Typically, this would involve reacting 2-Methoxy-5-methylaniline with the appropriate reagents under controlled conditions .
- Results : The result of this synthesis is the production of 4-(4-Amino-5-methoxy-2-methylphenylazo)-5-hydroxy-naphthalene-2,7-disulfonic acid .
-
Scientific Field: Environmental Science
- Application : 2-Methoxy-5-methylaniline is used to analyse the application of polymeric ionic liquids as selective solid-phase microextraction sorbent coatings for the analysis of genotoxic impurities and structurally alerting compounds such as alkyl halides and aromatics .
- Methods of Application : This involves using 2-Methoxy-5-methylaniline in conjunction with polymeric ionic liquids to selectively extract and analyze certain compounds from a sample .
- Results : The use of 2-Methoxy-5-methylaniline in this context can help identify and quantify genotoxic impurities and structurally alerting compounds in a sample .
-
Scientific Field: Biochemistry
- Application : The biocompatibility of poly(N-methylaniline)/chitosan/H2SO4 offers a new path for glucose sensing applications .
- Methods of Application : This involves using 2-Methoxy-N-methylaniline in conjunction with poly(N-methylaniline)/chitosan/H2SO4 to selectively detect glucose .
- Results : The use of 2-Methoxy-N-methylaniline in this context can help identify and quantify glucose in a sample .
-
Scientific Field: Environmental Chemistry
- Application : 2-Methoxy-N-methylaniline is used in a study to develop a sensitive analytical method for the determination of aromatic amines found in commercial hair dyes using high liquid chromatography coupled to an electrochemical detector .
- Methods of Application : This involves using 2-Methoxy-N-methylaniline in conjunction with high liquid chromatography and an electrochemical detector .
- Results : The use of 2-Methoxy-N-methylaniline in this context can help identify and quantify aromatic amines in commercial hair dyes .
-
Scientific Field: Materials Science
- Application : 2-Methoxy-N-methylaniline is used in the synthesis of various polymers and composites .
- Methods of Application : This involves reacting 2-Methoxy-N-methylaniline with other monomers under controlled conditions to form the desired polymer or composite .
- Results : The result of this synthesis is the production of various polymers and composites with unique properties .
-
Scientific Field: Organic Chemistry
- Application : 2-Methoxy-5-methylaniline is used in the synthesis of 4-(4-Amino-5-methoxy-2-methylphenylazo)-5-hydroxy-naphthalene-2,7-disulfonic acid .
- Methods of Application : The specific synthesis procedures would depend on the reaction conditions and the other reactants used. Typically, this would involve reacting 2-Methoxy-5-methylaniline with the appropriate reagents under controlled conditions .
- Results : The result of this synthesis is the production of 4-(4-Amino-5-methoxy-2-methylphenylazo)-5-hydroxy-naphthalene-2,7-disulfonic acid .
-
Scientific Field: Environmental Science
- Application : 2-Methoxy-5-methylaniline is used to analyse the application of polymeric ionic liquids as selective solid-phase microextraction sorbent coatings for the analysis of genotoxic impurities and structurally alerting compounds such as alkyl halides and aromatics .
- Methods of Application : This involves using 2-Methoxy-5-methylaniline in conjunction with polymeric ionic liquids to selectively extract and analyze certain compounds from a sample .
- Results : The use of 2-Methoxy-5-methylaniline in this context can help identify and quantify genotoxic impurities and structurally alerting compounds in a sample .
Safety And Hazards
2-Methoxy-N-methylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propiedades
IUPAC Name |
2-methoxy-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9-7-5-3-4-6-8(7)10-2/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZWULOUXYKBLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374852 | |
| Record name | 2-Methoxy-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-N-methylaniline | |
CAS RN |
10541-78-3 | |
| Record name | 2-Methoxy-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


